4-(Cyclopropylmethyl)-2-ethylphenol
Description
4-(Cyclopropylmethyl)-2-ethylphenol is a phenolic derivative characterized by a benzene ring substituted with an ethyl group at the ortho (2nd) position and a cyclopropylmethyl group at the para (4th) position. Its molecular formula is C₁₂H₁₆O, with a molecular weight of 178.26 g/mol. The cyclopropylmethyl group introduces steric hindrance and unique electronic effects due to the strained cyclopropane ring, while the ethyl substituent enhances lipophilicity compared to smaller alkyl groups like methyl.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-2-ethylphenol |
InChI |
InChI=1S/C12H16O/c1-2-11-8-10(5-6-12(11)13)7-9-3-4-9/h5-6,8-9,13H,2-4,7H2,1H3 |
InChI Key |
BKHATKGMYZDZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC2CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-2-ethylphenol typically involves the alkylation of 2-ethylphenol with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopropylmethyl-2-ethylcyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclopropylmethyl-2-ethylcyclohexanol.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
4-(Cyclopropylmethyl)-2-ethylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-2-ethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and biological distinctions between 4-(Cyclopropylmethyl)-2-ethylphenol and key analogs:
Table 1: Comparative Analysis of Phenolic Derivatives with Cyclopropyl/Alkyl Substituents
Structural and Functional Differences
Substituent Effects: Ethyl vs. Cyclopropylmethyl vs. Chloro: The electron-donating cyclopropylmethyl group in the target compound contrasts with the electron-withdrawing chloro substituent in 2-Chloro-4-(cyclopropylmethyl)phenol, leading to differences in aromatic ring reactivity and hydrogen-bonding capacity . Ethyl vs. Isopropyl/Methoxy: Bulkier groups like isopropyl (in 2-(Cyclopropylmethoxy)-4-isopropylphenol) or methoxy may reduce steric accessibility but improve target specificity in drug design .
Biological Activity: Compounds with cyclopropylmethyl groups (e.g., 2-Chloro-4-(cyclopropylmethyl)phenol) exhibit enhanced antimicrobial properties, likely due to interactions with bacterial membranes or enzymes . Methylthio or methoxy substituents (e.g., in 2-(Cyclopropylmethyl)-4-(methylthio)phenol) modulate electronic properties, influencing binding to biological targets like kinases or receptors .
Synthetic Utility: The cyclopropylmethyl group is often introduced via alkylation of phenol derivatives using cyclopropylmethyl halides or Grignard reagents, as seen in analogs like 4-Cyclopropyl-2-methylphenol . Ethyl and isopropyl groups are typically added through Friedel-Crafts alkylation or nucleophilic substitution, depending on the reactivity of the phenolic ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
